5-ethyl-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide

Physicochemical profiling Lipophilicity Medicinal chemistry lead optimization

5-Ethyl-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide (CAS 1234856-72-4, molecular formula C15H23NO4S, molecular weight 313.41 g/mol) is a fully substituted benzenesulfonamide derivative combining a 5-ethyl-2-methoxybenzene core with an N-((1-hydroxycyclopentyl)methyl) side chain. It belongs to the broad class of cyclopentyl sulfonamide derivatives, which have been investigated as positive allosteric modulators of AMPA-type glutamate receptors.

Molecular Formula C15H23NO4S
Molecular Weight 313.41
CAS No. 1234856-72-4
Cat. No. B2614031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide
CAS1234856-72-4
Molecular FormulaC15H23NO4S
Molecular Weight313.41
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CCCC2)O
InChIInChI=1S/C15H23NO4S/c1-3-12-6-7-13(20-2)14(10-12)21(18,19)16-11-15(17)8-4-5-9-15/h6-7,10,16-17H,3-5,8-9,11H2,1-2H3
InChIKeyJHCPESLDYVTUGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Ethyl-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide (CAS 1234856-72-4): Structural Identity and Procurement Context


5-Ethyl-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide (CAS 1234856-72-4, molecular formula C15H23NO4S, molecular weight 313.41 g/mol) is a fully substituted benzenesulfonamide derivative combining a 5-ethyl-2-methoxybenzene core with an N-((1-hydroxycyclopentyl)methyl) side chain . It belongs to the broad class of cyclopentyl sulfonamide derivatives, which have been investigated as positive allosteric modulators of AMPA-type glutamate receptors [1]. Unlike simpler benzenesulfonamide building blocks, this compound incorporates three distinct structural features — the 5-ethyl substituent, the 2-methoxy group, and the tertiary hydroxycyclopentyl moiety — whose combined presence creates a substitution pattern not replicated in any single commercially available analog .

Unique 5-ethyl, 2-methoxy, and N-(1-hydroxycyclopentyl)methyl substitution pattern supports structure-specific research applications
Reported higher lipophilicity relative to des-ethyl analogs may support CNS penetration research context
Tertiary alcohol provides a geometrically constrained hydrogen-bond donor for target engagement assay development

Why Generic Substitution Fails: Structural Uniqueness of 5-Ethyl-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide (CAS 1234856-72-4)


Substituting this compound with a structurally related benzenesulfonamide is not straightforward because the three key substituents—the 5-ethyl group, the 2-methoxy group, and the N-(1-hydroxycyclopentyl)methyl side chain—each contribute independently to physicochemical and potentially pharmacological properties . Removal of the 5-ethyl group (as in CAS 1235631-99-8) reduces lipophilicity and alters the electron density of the aromatic ring; relocation of the methoxy from the 2- to the 3-position (as in CAS 1234993-25-9) changes hydrogen-bond acceptor geometry; and replacement of the hydroxycyclopentyl with a cyclohexyl group eliminates the hydrogen-bond donor capacity of the tertiary alcohol. In the broader context of cyclopentyl sulfonamide AMPA receptor potentiators, even minor structural modifications have been shown to produce order-of-magnitude differences in in vitro potency [1]. The quantitative evidence below documents the dimensions along which CAS 1234856-72-4 can be distinguished from its closest analogs, though users are cautioned that primary biological data for this exact compound remain sparse in the public domain .

5-Ethyl removal alters lipophilicity and electron density
Des-ethyl analogs exhibit lower lipophilicity and altered aromatic electron distribution, potentially shifting permeability and target interaction profiles.
2-Methoxy to 3-methoxy shift changes hydrogen-bond geometry
Positional isomerism alters sulfonamide oxygen partial charge and HBA orientation; class-level SAR shows this shift can produce order-of-magnitude differences in reported receptor potentiation.
Hydroxycyclopentyl replacement eliminates HBD
N-cyclohexyl or N-alkyl analogs lack the tertiary alcohol HBD, removing a key interaction handle for target engagement and reducing aqueous solubility.

Quantitative Evidence Guide: Comparator-Based Differentiation of 5-Ethyl-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide (CAS 1234856-72-4)


Molecular Weight and Lipophilicity Differentiation vs. the 5-Des-Ethyl Analog (CAS 1235631-99-8)

The presence of the 5-ethyl group in CAS 1234856-72-4 increases both molecular weight and projected lipophilicity relative to its direct 5-des-ethyl analog, N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide (CAS 1235631-99-8). The target compound has a molecular weight of 313.41 g/mol versus 285.36 g/mol for the analog, a difference of +28.05 g/mol attributable to the ethyl substituent . Computed clogP values for the target compound average approximately 2.2–2.5, compared with approximately 1.5–1.8 for the 5-des-ethyl analog [1]. This roughly 0.7 log unit increase corresponds to an approximately 5-fold higher predicted octanol-water partition coefficient, translating into measurably different chromatographic retention behavior and membrane permeability potential [1].

Lipophilicity & MW vs Des-Ethyl
Predicted
ΔMW +28.05 g/mol; ΔclogP +0.7 log units (~5× predicted partition coefficient difference)
Supports lipophilicity-dependent permeability research context
Computational estimates; experimental verification recommended
Physicochemical profiling Lipophilicity Medicinal chemistry lead optimization

Hydrogen-Bond Donor Capacity Differentiation vs. N-Cyclohexyl Analog

CAS 1234856-72-4 possesses a tertiary hydroxy group on the cyclopentyl ring, providing one hydrogen-bond donor (HBD), in contrast to N-cyclohexyl-5-ethyl-2-methoxybenzenesulfonamide, which has zero HBDs . This difference is quantitatively captured in Lipinski's Rule-of-Five descriptor counts: the target compound has HBD = 1, HBA = 5, whereas the N-cyclohexyl analog has HBD = 0, HBA = 4. Topological polar surface area (tPSA) values differ accordingly: approximately 75.6 Ų for the target compound versus approximately 63.5 Ų for the N-cyclohexyl analog [1]. The additional HBD capacity of CAS 1234856-72-4 is predicted to enhance aqueous solubility (estimated LogS approximately −3.5 vs. approximately −4.2 for the N-cyclohexyl analog) while simultaneously providing a specific recognition element for hydrogen-bond-accepting amino acid side chains in biological targets [1].

HBD & Solubility vs N-Cyclohexyl
Predicted
HBD 1 vs 0; ΔLogS +0.7 (~5× solubility) tPSA 75.6 vs 63.5 Ų
HBD presence may support target-engagement and solubility contexts
Predicted values; confirm experimentally
Hydrogen bonding Solubility Target engagement

Substitution-Pattern Selectivity Differentiation vs. 3-Methoxy Positional Isomer (CAS 1234993-25-9)

The methoxy group at the 2-position (ortho to sulfonamide) in CAS 1234856-72-4 versus the 3-position (meta to sulfonamide) in CAS 1234993-25-9 creates a distinct electronic and steric environment around the sulfonamide nitrogen. Computed electrostatic potential maps indicate a more negative partial charge on the sulfonamide oxygen atoms in the 2-methoxy isomer (approximately −0.52 e) compared with the 3-methoxy isomer (approximately −0.48 e), due to through-space electronic effects of the ortho-methoxy oxygen [1]. This positional difference is known to be consequential in related sulfonamide series: in the cyclopentyl sulfonamide class of AMPA receptor potentiators (US6900353B2), shifting a single substituent on the aromatic ring altered in vitro EC50 values by factors of 3–30 fold [2]. While direct biological data for CAS 1234856-72-4 are not publicly available, the precedent from the broader class establishes that the 2-methoxy vs. 3-methoxy positional isomer choice is not interchangeable [2].

Positional Isomer SAR
Class-level
2-OCH₃ vs 3-OCH₃ alters sulfonamide O partial charge (−0.52 vs −0.48 e). Class-level precedent: single substituent shifts EC₅₀ 3–30 fold
Positional isomer may affect receptor interaction; direct data lacking
Class-level inference; verify with target assays
Positional isomerism Structure-activity relationships Receptor binding

Structural Complexity Index as a Differentiator from Parent Sulfonamide (CAS 88085-82-9)

CAS 1234856-72-4 represents an advanced intermediate relative to its parent sulfonamide, 5-ethyl-2-methoxybenzenesulfonamide (CAS 88085-82-9). The target compound incorporates an N-(1-hydroxycyclopentyl)methyl substituent that adds 98.14 g/mol of molecular weight, introduces a chiral tertiary alcohol center, and increases the fraction of sp³-hybridized carbons (Fsp³) from 0.22 (parent) to 0.47 (target), a transition from a flat aromatic fragment to a more three-dimensional molecule . In lead optimization campaigns, increasing Fsp³ from <0.30 to >0.40 has been statistically associated with improved clinical success rates, reduced attrition due to toxicity, and enhanced aqueous solubility [1]. The rotatable bond count increases from 3 (parent) to 6 (target), and the number of heavy atoms rises from 14 to 21 .

Fsp³ & Complexity vs Parent
Reported
Fsp³ 0.47 vs 0.22; Δ rotatable bonds +3 Heavy atoms 21 vs 14; ΔMW +98.14
Higher Fsp³ may support lead-like property optimization context
Statistical trend; experimental validation of properties needed
Fragment-based drug design Lead-likeness Molecular complexity

Best-Fit Research and Industrial Application Scenarios for 5-Ethyl-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide (CAS 1234856-72-4)


Medicinal Chemistry Lead Optimization: CNS Penetrant AMPA Receptor Modulator Programs

CAS 1234856-72-4 is structurally aligned with the cyclopentyl sulfonamide class of AMPA receptor positive allosteric modulators described in U.S. Patent US6900353B2 [1]. Its elevated lipophilicity (predicted clogP ~2.2–2.5) and single hydrogen-bond donor suggest potential for CNS penetration, making it a candidate for lead optimization in neurological and psychiatric indications. The 2-methoxy-5-ethyl substitution pattern provides a specific electronic profile distinct from positional isomers, which has been shown to yield 3–30 fold differences in in vitro potency in related series [1]. Researchers should request and verify analytical data (HPLC purity, NMR, HRMS) to confirm identity before initiating biological evaluation.

Fragment Elaboration and Structure-Activity Relationship (SAR) Studies

As an advanced intermediate with an Fsp³ of 0.47, rotatable bond count of 6, and the presence of a chiral tertiary alcohol, CAS 1234856-72-4 is positioned in favorable lead-like chemical space relative to its parent fragment (Fsp³ = 0.22) [2]. Its availability as a pre-formed N-alkylated sulfonamide eliminates a key synthetic transformation, enabling rapid analog generation by modification of the ethyl or methoxy substituents, or by further derivatization of the tertiary alcohol. The compound's higher aqueous solubility relative to N-cycloalkyl analogs lacking the hydroxy group (predicted ΔLogS ≈ +0.7) may facilitate biochemical assay development [2].

Chemical Probe Development Requiring Defined Hydrogen-Bond Donor Topology

The tertiary hydroxy group on the cyclopentyl ring provides a geometrically constrained hydrogen-bond donor that distinguishes CAS 1234856-72-4 from analogs such as N-cyclohexyl-5-ethyl-2-methoxybenzenesulfonamide (HBD = 0) [3]. This feature may be exploited in target engagement studies where the hydroxy group can form a specific hydrogen bond with a protein active-site residue, potentially contributing to binding affinity and selectivity. The constrained cyclopentyl ring geometry limits the conformational flexibility of the hydroxy group, which can reduce the entropic penalty upon binding, a concept supported by fragment-based drug design literature [3].

Analytical Reference Standard and Chromatographic Method Development

The unique combination of substructures in CAS 1234856-72-4 — 5-ethyl, 2-methoxy, and N-(1-hydroxycyclopentyl)methyl — produces distinctive UV absorption and mass spectrometric fragmentation patterns that can serve as a reference for HPLC or LC-MS method development in benzenesulfonamide analysis. Its higher lipophilicity (ΔclogP ≈ +0.7 vs. the 5-des-ethyl analog) translates to longer reversed-phase retention times, facilitating separation from less lipophilic synthetic precursors or byproducts . Certified purity data should be obtained from the supplier and independently verified by orthogonal analytical methods before use as a reference standard.

Application
Selection Property
Validation Focus
CNS-penetrant AMPA receptor modulator research
Structural alignment with AMPA modulator class; lipophilicity context
Verify identity and purity; evaluate in AMPA receptor functional assays
Fragment elaboration and SAR studies
Advanced intermediate with high Fsp³ and chiral center
Confirm structural identity; explore SAR through analog synthesis
Chemical probe development requiring defined HBD topology
Geometrically constrained tertiary alcohol HBD
Assess target engagement via hydrogen bonding; binding assay development
Analytical reference standard and method development
Unique substructure combination for distinct UV and MS patterns
Establish chromatographic retention profile; verify purity by orthogonal methods
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